Philanthotoxin 343

Beschreibung

Eigenschaften

CAS-Nummer |

115976-93-7 |

|---|---|

Molekularformel |

C23H41N5O3 |

Molekulargewicht |

435.6 g/mol |

IUPAC-Name |

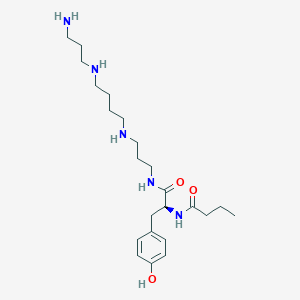

N-[(2S)-1-[3-[4-(3-aminopropylamino)butylamino]propylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanamide |

InChI |

InChI=1S/C23H41N5O3/c1-2-7-22(30)28-21(18-19-8-10-20(29)11-9-19)23(31)27-17-6-16-26-14-4-3-13-25-15-5-12-24/h8-11,21,25-26,29H,2-7,12-18,24H2,1H3,(H,27,31)(H,28,30)/t21-/m0/s1 |

InChI-Schlüssel |

DTWANULJDRVTFI-NRFANRHFSA-N |

SMILES |

CCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCCCNCCCCNCCCN |

Isomerische SMILES |

CCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCCCNCCCCNCCCN |

Kanonische SMILES |

CCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCCCNCCCCNCCCN |

Synonyme |

philanthotoxin 343 philanthotoxin-343 PHTX 343 PHTX-343 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Philanthotoxin 343: A Technical Guide to its Discovery, Origin, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Philanthotoxin (B172612) 343 (PhTX-343) is a synthetic analogue of Philanthotoxin 433, a polyamine toxin originally isolated from the venom of the Egyptian digger wasp, Philanthus triangulum. This technical guide provides an in-depth overview of the discovery, origin, and chemical synthesis of PhTX-343. It details its mechanism of action as a potent, non-competitive antagonist of ionotropic glutamate (B1630785) receptors (iGluRs) and nicotinic acetylcholine (B1216132) receptors (nAChRs). This document summarizes key quantitative data on its inhibitory activity and provides detailed experimental protocols for its synthesis and electrophysiological characterization. Furthermore, it includes visualizations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding of this important pharmacological tool.

Discovery and Origin

Philanthotoxin 343 is a synthetic compound, developed as a simplified and more synthetically accessible analogue of the naturally occurring Philanthotoxin 433 (PhTX-433).[1] PhTX-433 is a component of the venom of the female Egyptian solitary wasp, Philanthus triangulum, commonly known as the European beewolf.[1] The wasp utilizes this venom to paralyze its prey, primarily honeybees, by inducing rapid but reversible paralysis.[1] The paralytic effect is achieved through the blockage of excitatory neurotransmitter ion channels in the insect's neuromuscular system.[1]

The original PhTX-433 was isolated and structurally elucidated by Eldefrawi and colleagues in 1988.[1] Subsequent research focused on synthesizing analogues to investigate the structure-activity relationships and to develop more selective pharmacological probes. PhTX-343, which has a spermine (B22157) polyamine tail instead of the thermospermine (B1218049) tail of PhTX-433, emerged as a widely studied analogue due to its potent activity and simpler, symmetrical structure, making it easier to synthesize.[2]

Chemical Structure and Synthesis

Philanthotoxin 343 is characterized by a hydrophobic head group consisting of a butyryl moiety attached to a tyrosyl residue, and a hydrophilic polyamine tail derived from spermine. The numerals "343" in its name denote the number of methylene (B1212753) groups between the nitrogen atoms in the polyamine chain (butanamide-(L)-tyrosine-spermine).

Solid-Phase Synthesis of Philanthotoxin 343

A common method for synthesizing PhTX-343 and its analogues is solid-phase synthesis. This approach allows for efficient purification by simple filtration and washing of the resin-bound intermediate products.

Experimental Protocol: Solid-Phase Synthesis of PhTX-343

This protocol is a generalized procedure based on established methods for synthesizing philanthotoxin analogues.

-

Resin Preparation:

-

Swell a suitable solid support resin (e.g., Rink amide resin) in a solvent like dimethylformamide (DMF) for 1-2 hours.

-

Remove the Fmoc protecting group from the resin by treating it with a 20% solution of piperidine (B6355638) in DMF for 10-20 minutes.

-

Wash the resin thoroughly with DMF, dichloromethane (B109758) (DCM), and methanol (B129727) to remove excess reagents and byproducts.

-

-

Coupling of the First Amino Acid (L-Tyrosine):

-

Activate the carboxylic acid group of Fmoc-L-tyrosine(OtBu)-OH using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and an amine base like N,N-diisopropylethylamine (DIPEA) in DMF.

-

Add the activated amino acid solution to the deprotected resin and allow it to react for 2-4 hours to form an amide bond.

-

Wash the resin extensively with DMF, DCM, and methanol.

-

-

Acylation with Butyric Anhydride (B1165640):

-

Remove the Fmoc protecting group from the resin-bound tyrosine as described in the resin preparation step.

-

Acylate the free amino group by reacting the resin with butyric anhydride in the presence of DIPEA in DMF for 2-4 hours.

-

Wash the resin thoroughly.

-

-

Coupling of the Polyamine (Spermine):

-

Cleave the tyrosyl-butyramide moiety from the resin using a mild cleavage cocktail (e.g., 1% trifluoroacetic acid in DCM).

-

Activate the carboxylic acid of the cleaved product using a coupling agent like HBTU/DIPEA.

-

React the activated product with a mono-protected spermine derivative (e.g., mono-Boc-spermine) in solution.

-

Purify the resulting protected PhTX-343 by chromatography.

-

-

Deprotection and Purification:

-

Remove the protecting groups (e.g., Boc and tBu) from the polyamine and tyrosine moieties using a strong acid, typically trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (B1312306) (TIS) and water.

-

Precipitate the crude PhTX-343 with cold diethyl ether.

-

Purify the final product using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final product by mass spectrometry and NMR spectroscopy.

-

Mechanism of Action

Philanthotoxin 343 is a non-competitive antagonist of ionotropic glutamate receptors (iGluRs), including AMPA, kainate, and NMDA receptors, as well as nicotinic acetylcholine receptors (nAChRs).[1][3] Its mechanism of action involves the physical blockage of the open ion channel.[4][5]

The positively charged polyamine tail of PhTX-343 enters and occludes the ion channel pore, preventing the influx of cations like Na+ and Ca2+. The hydrophobic butyryl-tyrosyl head group is thought to anchor the molecule at the external vestibule of the channel. This "foot-in-the-door" mechanism is often voltage-dependent, with the blocking effect being more pronounced at negative membrane potentials.

Signaling Pathway

The primary signaling pathway affected by PhTX-343 is the direct inhibition of ion flow through ligand-gated ion channels. This disruption of synaptic transmission leads to the observed physiological effects, such as paralysis in insects and neuroprotection in models of excitotoxicity.

Quantitative Data

The inhibitory potency of Philanthotoxin 343 varies depending on the receptor subtype and the specific experimental conditions. The following tables summarize the half-maximal inhibitory concentration (IC50) values reported in the literature.

Table 1: IC50 Values of Philanthotoxin 343 on Nicotinic Acetylcholine Receptors (nAChRs)

| Receptor Subtype | Cell Type/System | IC50 (µM) | Holding Potential (mV) | Reference |

| Human muscle (α1β1γδ) | TE671 cells | 17 | -100 | [6] |

| Human neuronal α3β4 | Xenopus oocytes | 0.012 | -80 | [7] |

| Human neuronal α4β2 | Xenopus oocytes | 0.31 | -80 | [7] |

| Human neuronal α7 | Xenopus oocytes | 5.06 | -80 | [7] |

| Locust neuronal | Schistocerca gregaria neurons | 0.80 | -75 | [2] |

Table 2: IC50 Values of Philanthotoxin 343 on Ionotropic Glutamate Receptors (iGluRs)

| Receptor Subtype | Cell Type/System | IC50 (µM) | Holding Potential (mV) | Reference |

| NMDA | Xenopus oocytes (rat brain RNA) | 2.01 | -80 | [5] |

| AMPA | Xenopus oocytes (rat brain RNA) | 0.46 | -80 | [5] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents flowing through the receptors in the cell membrane and to quantify the inhibitory effect of PhTX-343.

Experimental Protocol: Whole-Cell Patch-Clamp Recording

-

Cell Preparation:

-

Culture cells expressing the receptor of interest (e.g., HEK293 cells transfected with nAChR subunit cDNAs or Xenopus oocytes injected with cRNA).

-

Plate cells on glass coverslips for recording.

-

-

Solutions:

-

External (Bath) Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.3 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl2, 1 CaCl2, 11 EGTA, 10 HEPES, 2 Na2ATP. Adjust pH to 7.3 with KOH.

-

-

Recording Procedure:

-

Place a coverslip with cells in the recording chamber on the stage of an inverted microscope.

-

Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution.

-

Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.

-

Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

Apply the agonist (e.g., acetylcholine or glutamate) to elicit a current response.

-

Co-apply the agonist with varying concentrations of PhTX-343 to determine the inhibitory effect.

-

Record and analyze the currents using appropriate software to calculate the IC50 value.

-

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of Philanthotoxin 343.

Conclusion

Philanthotoxin 343, a synthetic analogue of a natural wasp venom toxin, has proven to be an invaluable tool in neuroscience and pharmacology. Its well-defined structure, accessible synthesis, and potent, non-competitive antagonism of major excitatory ligand-gated ion channels make it a powerful probe for studying receptor function and ion channel biophysics. The quantitative data and detailed methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this important molecule. Further research into the specific interactions of PhTX-343 with different receptor subtypes will continue to enhance our understanding of synaptic transmission and may pave the way for the development of novel therapeutics targeting these critical receptors.

References

- 1. Whole-cell Patch-clamp Recordings for Electrophysiological Determination of Ion Selectivity in Channelrhodopsins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Effects of Structural Alterations in the Polyamine and Amino Acid Moieties of Philanthotoxins on Nicotinic Acetylcholine Receptor Inhibition in the Locust, Schistocerca gregaria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 4. docs.axolbio.com [docs.axolbio.com]

- 5. researchgate.net [researchgate.net]

- 6. Contrasting actions of philanthotoxin-343 and philanthotoxin-(12) on human muscle nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Block of nicotinic acetylcholine receptors by philanthotoxins is strongly dependent on their subunit composition - PMC [pmc.ncbi.nlm.nih.gov]

Philanthotoxin 343 (PhTX-343): A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Philanthotoxin (B172612) 343 (PhTX-343), a synthetic analogue of the naturally occurring wasp venom toxin, PhTX-433. PhTX-343 is a potent non-competitive antagonist of several excitatory ligand-gated ion channels, making it a valuable molecular tool for studying ionotropic receptors and a lead compound in drug discovery, particularly for neurodegenerative disorders.

Chemical Structure of Philanthotoxin 343

Philanthotoxin 343 is a polyamine amide toxin characterized by a modular structure consisting of a hydrophobic headgroup and a hydrophilic polyamine tail. This structure allows it to effectively enter and block the ion channels of its target receptors. The molecule can be divided into distinct regions: a tyrosyl residue, an N-butanoyl (or butyryl) group, and a spermine-like polyamine chain.[1][2]

The specific arrangement of the polyamine moiety is denoted by the numbers "343," which represent the number of methylene (B1212753) groups separating the amine groups in the chain, starting from the amide linkage.[3] The full chemical identity of (R)-Philanthotoxin 343 is detailed below.

Key Chemical Identifiers:

-

IUPAC Name: N-[(2S)-1-[3-[4-(3-aminopropylamino)butylamino]propylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanamide[3]

-

SMILES: CCCC(=O)N--INVALID-LINK--C(=O)NCCCNCCCCNCCCN[4]

-

InChI Key: DTWANULJDRVTFI-OAQYLSRUSA-N[4]

Below is a diagram illustrating the distinct regions of the PhTX-343 molecule.

Mechanism of Action

PhTX-343 functions as a non-competitive antagonist at ionotropic glutamate (B1630785) receptors (iGluRs) and nicotinic acetylcholine (B1216132) receptors (nAChRs).[5][6] Its primary mechanism involves acting as an open-channel blocker. The positively charged polyamine tail enters the ion channel pore of an activated receptor, physically occluding the passage of ions and thereby inhibiting neurotransmission. This action is often use-dependent, meaning the toxin has a higher affinity for receptors that are actively being opened by an agonist.[5][7]

Chemical Synthesis of PhTX-343

The synthesis of PhTX-343 can be achieved through both solution-phase and solid-phase methods.[1][4] The modular nature of the molecule lends itself well to a convergent synthesis strategy, typically involving the coupling of three key building blocks: an N-protected L-tyrosine derivative, a butyric acid derivative (or other acyl group), and a selectively protected spermine (B22157) polyamine.

Below is a generalized workflow for the solution-phase synthesis of PhTX-343.

Quantitative Pharmacological Data

PhTX-343 and its analogues have been extensively studied to determine their inhibitory potency on various receptor subtypes. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of this potency. The tables below summarize key IC₅₀ values for PhTX-343 across different ionotropic receptors.

Table 1: Inhibitory Potency (IC₅₀) of PhTX-343 on Nicotinic Acetylcholine Receptors (nAChRs)

| Receptor Subtype | Preparation | IC₅₀ (μM) | Membrane Potential | Reference |

| Human Muscle-type | TE671 cells | 17 | -100 mV | [7] |

| Human Muscle-type | TE671 cells | 16.6 | -100 mV | [8][9] |

| Locust | Mushroom body neurons | 0.80 | -75 mV | [5] |

| Ganglionic (α3β4) | Xenopus oocytes | 0.0077 | -100 mV | [10] |

| Brain (α4β2) | Xenopus oocytes | 0.080 | -100 mV | [10] |

Table 2: Inhibitory Potency (IC₅₀) of PhTX-343 on Ionotropic Glutamate Receptors (iGluRs)

| Receptor Subtype | Preparation | IC₅₀ (μM) | Membrane Potential | Reference |

| NMDA Receptors | Xenopus oocytes (rat brain RNA) | 2.01 | -80 mV | [8][9] |

| AMPA Receptors | Xenopus oocytes (rat brain RNA) | 0.46 | -80 mV | [8][9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section provides representative protocols for the synthesis of PhTX-343 and its characterization using two-electrode voltage clamp electrophysiology.

Solution-Phase Synthesis of PhTX-343

This protocol is a representative procedure based on established methods for synthesizing philanthotoxin analogues.[1][5] It involves the sequential coupling of protected amino acid and acyl moieties to a selectively protected polyamine backbone, followed by deprotection and purification.

Materials:

-

Nα-Fmoc-O-benzyl-L-tyrosine

-

N¹,N¹²-di-Boc-spermine

-

Butyric acid

-

Pentafluorophenyl trifluoroacetate (B77799) (PFP-TFA)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diethyl ether

-

Reagents for purification (e.g., RP-18 silica (B1680970), HPLC solvents)

Procedure:

-

Activation of Nα-Fmoc-O-benzyl-L-tyrosine: Dissolve Nα-Fmoc-O-benzyl-L-tyrosine in DMF. Add DIPEA and PFP-TFA and stir at room temperature for 1-2 hours to form the pentafluorophenyl (PFP) ester. Monitor reaction completion by TLC.

-

First Coupling Reaction: In a separate flask, dissolve N¹,N¹²-di-Boc-spermine in DMF. Add the activated tyrosine-PFP ester solution to the spermine solution and stir at room temperature overnight.

-

Work-up and Isolation: Evaporate the DMF under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with aqueous solutions (e.g., NaHCO₃, brine) to remove impurities. Dry the organic layer and evaporate to yield the crude tyrosine-spermine conjugate.

-

Fmoc Deprotection: Dissolve the crude conjugate in a 20% solution of piperidine in DMF. Stir at room temperature for 30 minutes. Evaporate the solvent to yield the Nα-deprotected intermediate.

-

Activation of Butyric Acid: In a separate flask, activate butyric acid with PFP-TFA and DIPEA in DMF, similar to step 1.

-

Second Coupling Reaction: Dissolve the Nα-deprotected intermediate in DMF and add the activated butyric acid-PFP ester. Stir at room temperature overnight to form the fully protected PhTX-343.

-

Final Deprotection: Dissolve the fully protected product in a mixture of TFA and DCM (e.g., 1:1 v/v). Stir for 1-2 hours at room temperature to remove the Boc and O-benzyl protecting groups.

-

Purification: Concentrate the reaction mixture under reduced pressure. Precipitate the crude product by adding cold diethyl ether. Collect the precipitate and purify using vacuum liquid chromatography on octadecylsilyl silica (RP-18) or by preparative reverse-phase HPLC to obtain pure PhTX-343.[1]

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol describes the functional characterization of PhTX-343's inhibitory activity on ligand-gated ion channels expressed in Xenopus laevis oocytes, a common method cited in the literature.[4][6][10]

Materials:

-

Xenopus laevis oocytes

-

cRNA of the receptor subunits of interest (e.g., nAChR or iGluR subunits)

-

Recording solution (e.g., ND96 buffer)

-

Agonist solution (e.g., acetylcholine or glutamate in ND96)

-

PhTX-343 stock solution and serial dilutions

-

TEVC amplifier and data acquisition system

-

Glass capillaries for pulling electrodes

-

3 M KCl solution for filling electrodes

-

Micromanipulators

Procedure:

-

Oocyte Preparation and Injection: Surgically harvest oocytes from a female Xenopus laevis. Treat with collagenase to defolliculate. Inject the oocytes with the cRNA encoding the target receptor subunits and incubate for 2-7 days to allow for receptor expression.

-

Electrode Preparation: Pull glass capillaries to create microelectrodes with a resistance of 0.5-2.0 MΩ when filled with 3 M KCl.

-

Recording Setup: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two electrodes: one for voltage sensing and one for current injection.

-

Voltage Clamp: Clamp the oocyte's membrane potential to a holding potential, typically between -70 mV and -100 mV, to study inwardly rectifying channels.[8][10]

-

Eliciting Control Currents: Apply the agonist solution to the oocyte to activate the expressed receptors and record the resulting inward current. Wash the chamber with the recording solution until the current returns to baseline. Repeat several times to ensure a stable response.

-

Application of PhTX-343: Co-apply the agonist along with a specific concentration of PhTX-343. Record the peak inward current. The inhibition is calculated as the percentage reduction in the current amplitude compared to the control response.

-

Dose-Response Curve Generation: Repeat step 6 with a range of PhTX-343 concentrations (typically from nanomolar to high micromolar). Plot the percentage of inhibition against the logarithm of the toxin concentration.

-

Data Analysis: Fit the dose-response data to the Hill equation to determine the IC₅₀ value, which represents the concentration of PhTX-343 required to inhibit 50% of the maximal agonist-induced current.

References

- 1. A sequential high-yielding large-scale solution-method for synthesis of philanthotoxin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Two-electrode voltage clamp. | Semantic Scholar [semanticscholar.org]

- 4. Solid phase synthesis and biological evaluation of enantiomerically pure wasp toxin analogues PhTX-343 and PhTX-12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. columbia.edu [columbia.edu]

- 6. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Effects of Structural Alterations in the Polyamine and Amino Acid Moieties of Philanthotoxins on Nicotinic Acetylcholine Receptor Inhibition in the Locust, Schistocerca gregaria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. docs.axolbio.com [docs.axolbio.com]

- 9. Whole Cell Patch Clamp Protocol [protocols.io]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mechanism of Action of Philanthotoxin-343 on NMDA Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Philanthotoxin-343 (PhTX-343) is a synthetic analogue of the naturally occurring polyamine amide toxin, philanthotoxin-433, isolated from the venom of the digger wasp, Philanthus triangulum. It is a potent, non-competitive antagonist of ionotropic glutamate (B1630785) receptors (iGluRs), including the N-methyl-D-aspartate receptor (NMDAR). This technical guide provides a comprehensive overview of the mechanism of action of PhTX-343 on NMDARs, detailing its binding site, the kinetics of its channel block, its effects on downstream signaling pathways, and relevant experimental protocols.

Core Mechanism of Action: Open Channel Blockade

PhTX-343 functions as a non-competitive antagonist of the NMDA receptor. Its primary mechanism of action is through open channel block. This means that PhTX-343 enters and occludes the ion channel pore of the NMDAR only after the receptor has been activated by the binding of both glutamate and its co-agonist, glycine (B1666218) (or D-serine). This activity-dependent nature of inhibition is a key feature of its pharmacological profile.

The inhibition by PhTX-343 is strongly voltage-dependent. The positively charged polyamine tail of the molecule is driven into the channel pore by a negative membrane potential, leading to a more potent block at hyperpolarized potentials. Conversely, depolarization of the membrane helps to expel the toxin from the pore, relieving the block. This voltage-dependency is a critical factor in the kinetics of PhTX-343's interaction with the NMDA receptor.

Binding Site within the NMDA Receptor Pore

While the precise atomic interactions are still under investigation, studies suggest that PhTX-343 binds deep within the ion channel pore of the NMDA receptor. The polyamine tail of PhTX-343 is thought to interact with negatively charged or hydrophilic residues lining the channel. Although specific site-directed mutagenesis studies on PhTX-343's interaction with NMDA receptors are limited, research on other polyamine toxins and channel blockers provides insights into potential binding determinants within the transmembrane domains (M1-M4) that form the pore.

Quantitative Analysis of PhTX-343 Inhibition

The potency of PhTX-343 as an NMDA receptor antagonist has been quantified in various experimental systems. The half-maximal inhibitory concentration (IC50) is a key parameter used to describe its inhibitory activity.

| Receptor Subtype | IC50 (µM) | Experimental System | Holding Potential | Reference |

| Native NMDARs (rat brain RNA) | 2.01 | Xenopus oocytes | -80 mV | [1] |

| GluN1/GluN2A | - | Xenopus oocytes | - | |

| GluN1/GluN2B | - | Xenopus oocytes | - | |

| GluN1/GluN2C | - | Xenopus oocytes | - | |

| GluN1/GluN2D | - | Xenopus oocytes | - |

Kinetics of Channel Block

The voltage-dependent nature of PhTX-343 block is characterized by its on-rate (kon) and off-rate (koff) constants. These parameters describe the speed at which the toxin enters and leaves the channel pore, respectively, and are influenced by the membrane potential.

-

On-rate (kon): The rate of PhTX-343 binding to the open channel is accelerated at more negative membrane potentials.

-

Off-rate (koff): The rate of PhTX-343 unbinding from the channel is faster at more depolarized membrane potentials.

Detailed kinetic studies have shown that the inhibition by PhTX-343 develops over a timescale of hundreds of milliseconds, and recovery from the block occurs in the order of about 100 milliseconds upon depolarization[2][3].

Downstream Signaling Pathways Affected by PhTX-343

By blocking the influx of Ca2+ through the NMDA receptor channel, PhTX-343 significantly impacts downstream intracellular signaling cascades. NMDA receptor-mediated Ca2+ influx is a critical trigger for numerous cellular processes, including synaptic plasticity and gene expression.

Inhibition of Calcium-Dependent Signaling

The primary consequence of PhTX-343's channel-blocking action is the attenuation of the localized increase in intracellular calcium concentration ([Ca2+]i) that normally follows NMDA receptor activation. This has profound effects on various calcium-dependent enzymes and signaling molecules.

Modulation of the CREB Signaling Pathway

One of the key downstream targets of NMDA receptor-mediated calcium signaling is the transcription factor cAMP response element-binding protein (CREB). Calcium influx through NMDA receptors can lead to the activation of Ca2+/calmodulin-dependent protein kinases (CaMKs), which in turn phosphorylate and activate CREB. Activated CREB promotes the transcription of genes involved in neuronal survival, synaptic plasticity, and memory.

By blocking Ca2+ influx, PhTX-343 is expected to inhibit the activation of CREB. This can have significant consequences, particularly in the context of excitotoxicity, where excessive NMDA receptor activation leads to neuronal cell death. In such scenarios, the inhibitory action of PhTX-343 can be neuroprotective[4][5][6][7][8].

Signaling Pathway Diagram

Caption: Signaling pathway of NMDA receptor activation and its inhibition by PhTX-343.

Detailed Experimental Protocols

The following are generalized yet detailed protocols for key experiments used to characterize the mechanism of action of PhTX-343 on NMDA receptors.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents flowing through NMDA receptors in response to agonist application and to quantify the blocking effects of PhTX-343.

Experimental Workflow

Caption: Workflow for whole-cell patch-clamp electrophysiology experiments.

Methodology:

-

Cell Preparation: Use primary neuronal cultures (e.g., hippocampal or cortical neurons) or a cell line (e.g., HEK293) stably expressing specific NMDA receptor subunits.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, 10 glucose, 0.01 glycine (pH 7.4). MgCl2 is typically omitted to prevent voltage-dependent block by magnesium.

-

Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP (pH 7.2). Cesium is used to block potassium channels.

-

-

Recording:

-

Establish a whole-cell voltage-clamp configuration.

-

Hold the cell at a negative potential (e.g., -60 mV).

-

Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to evoke an inward current.

-

After establishing a stable baseline, co-apply NMDA/glycine with varying concentrations of PhTX-343.

-

To study voltage-dependency, apply voltage steps to a range of potentials in the presence and absence of PhTX-343.

-

-

Data Analysis:

-

Measure the peak and steady-state current amplitudes to determine the percentage of inhibition.

-

Construct concentration-response curves to calculate the IC50 value.

-

Analyze the time course of the current decay in the presence of PhTX-343 to determine the on-rate of the block.

-

Measure the time course of current recovery after a depolarizing step to determine the off-rate.

-

Radioligand Binding Assay

This assay is used to determine the binding affinity of PhTX-343 to the NMDA receptor ion channel. A common approach is a competition binding assay using a radiolabeled channel blocker like [3H]MK-801.

Experimental Workflow

Caption: Workflow for a radioligand competition binding assay.

Methodology:

-

Membrane Preparation: Homogenize rat forebrain tissue in a cold buffer (e.g., 5 mM Tris-HCl, pH 7.4) and prepare a crude membrane fraction by centrifugation.

-

Binding Assay:

-

In a multi-well plate, add the membrane preparation, a fixed concentration of [3H]MK-801 (e.g., 1-5 nM), and varying concentrations of PhTX-343.

-

Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a non-labeled channel blocker like unlabeled MK-801).

-

Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours).

-

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding as a function of the PhTX-343 concentration.

-

Fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the inhibitor constant (Ki) from the IC50 value using the Cheng-Prusoff equation.

-

Conclusion

Philanthotoxin-343 is a valuable pharmacological tool for studying NMDA receptors due to its well-defined mechanism as a non-competitive, voltage-dependent open channel blocker. Its ability to modulate NMDA receptor function in an activity-dependent manner makes it a compound of interest for neuroprotective strategies in conditions associated with NMDA receptor overactivation. Further research, particularly site-directed mutagenesis studies to pinpoint its binding site and detailed kinetic analysis of its interaction with specific NMDA receptor subtypes, will provide a more complete understanding of its mechanism of action and potential therapeutic applications.

References

- 1. Inhibition of NMDA receptors through a membrane-to-channel path - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potent and voltage-dependent block by philanthotoxin-343 of neuronal nicotinic receptor/channels in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. molecularneurology.unich.it [molecularneurology.unich.it]

- 4. Frontiers | Neuroprotection Against NMDA-Induced Retinal Damage by Philanthotoxin-343 Involves Reduced Nitrosative Stress [frontiersin.org]

- 5. Linking activation of synaptic NMDA receptors-induced CREB signaling to brief exposure of cortical neurons to oligomeric amyloid-beta peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroprotection Against NMDA-Induced Retinal Damage by Philanthotoxin-343 Involves Reduced Nitrosative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Specific Targeting of Pro-Death NMDA Receptor Signals with Differing Reliance on the NR2B PDZ Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Philanthotoxin 343: A Technical Guide to its Antagonism of Ionotropic Glutamate Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Philanthotoxin (B172612) 343 (PhTX-343) is a synthetic analogue of the naturally occurring wasp toxin, philanthotoxin-433. It has garnered significant attention in the scientific community for its potent, non-competitive antagonism of ionotropic glutamate (B1630785) receptors (iGluRs), including the AMPA, NMDA, and kainate receptor subtypes. This technical guide provides an in-depth overview of the core mechanisms of PhTX-343 action, presenting key quantitative data, detailed experimental protocols for its study, and visual representations of its molecular interactions and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction

Ionotropic glutamate receptors are ligand-gated ion channels that mediate the majority of fast excitatory neurotransmission in the central nervous system. Their overactivation is implicated in a variety of neurological disorders, making them a critical target for therapeutic intervention. Philanthotoxins represent a class of polyamine-containing natural products that exhibit potent inhibitory activity at iGluRs. PhTX-343, a synthetic analogue, offers a more readily available and structurally defined tool for studying these receptors. Its mechanism of action, characterized by open-channel block in a voltage- and use-dependent manner, provides a unique mode of antagonism with potential therapeutic applications.[1][2] This guide delves into the specifics of PhTX-343's interaction with iGluRs, providing the technical details necessary for its application in research and drug discovery.

Mechanism of Action

PhTX-343 acts as a non-competitive antagonist of iGluRs, meaning it does not compete with the endogenous ligand, glutamate, for its binding site. Instead, it blocks the ion channel pore once the receptor has been activated by an agonist.[3][4] This "open-channel block" is a hallmark of PhTX-343's activity and is both voltage- and use-dependent.

Voltage-Dependence: The blocking and unblocking of the ion channel by PhTX-343 are influenced by the transmembrane potential.[3][5] Typically, hyperpolarization increases the potency of the block, suggesting that the positively charged polyamine tail of the toxin is driven into the channel pore by the electric field.[3]

Use-Dependence: The inhibitory effect of PhTX-343 is dependent on the activation of the receptor. The channel must be in an open state for the toxin to gain access to its binding site within the pore.[3][6] This property is crucial as it suggests that PhTX-343 will preferentially target overactive channels, a desirable characteristic for therapeutic agents aimed at mitigating excitotoxicity.

The interaction of PhTX-343 with the iGluR channel is complex. Evidence suggests that after the initial block, the channel can close, trapping the toxin molecule inside.[3] This trapping mechanism contributes to the long-lasting inhibitory effects of the toxin.

Signaling Pathway of iGluR Antagonism by PhTX-343

Caption: PhTX-343 blocks open iGluR channels, preventing ion flux.

Quantitative Data

The potency of PhTX-343 varies depending on the iGluR subtype and the membrane potential. The following tables summarize key quantitative data from electrophysiological studies.

Table 1: IC50 Values for PhTX-343 at Different Ionotropic Glutamate Receptors

| Receptor Subtype | Preparation | Membrane Potential | IC50 (µM) | Reference |

| AMPA | Xenopus oocytes expressing rat brain RNA | -80 mV | 0.46 | [7] |

| NMDA | Xenopus oocytes expressing rat brain RNA | -80 mV | 2.01 | [7] |

| AMPA (PhTX-83 analogue) | Xenopus oocytes expressing rat brain RNA | -80 mV | 0.032 | [7] |

| Non-NMDA (Phenylacetyl analogue) | Xenopus oocytes | Not Specified | 0.015 | [8] |

Note: The potency of PhTX-343 and its analogues can be significantly influenced by the specific subunits composing the receptor and the experimental conditions.

Table 2: Binding Affinity and Kinetics of PhTX-343

| Parameter | Receptor/Preparation | Value | Conditions | Reference |

| Kd (External PhTX) | Recombinant rat GluR6(Q) | 69 nM | -40 mV | [3] |

| Kd (External PhTX) | Recombinant rat GluR6(Q) | 19.6 µM | +40 mV | [3] |

| Kd (Internal PhTX) | Recombinant rat GluR6(Q) | 20 µM | 0 mV | [3] |

| Ki ([125I2]PhTX-343-lysine displacement by Spermine) | Rat brain membranes | 37.7 µM | Centrifugal Assay | [9] |

| Ki ([125I2]PhTX-343-lysine displacement by Spermidine) | Rat brain membranes | 75.1 µM | Centrifugal Assay | [9] |

Note: Direct radioligand binding assays for PhTX-343 at iGluRs have been challenging due to high non-specific binding. The provided Ki values reflect displacement at a polyamine binding site.[9]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of PhTX-343. Specific parameters may need to be optimized for different experimental setups.

Two-Electrode Voltage-Clamp (TEVC) Recording in Xenopus Oocytes

This technique is commonly used to study the effects of compounds on ion channels expressed in a heterologous system.

Methodology:

-

Oocyte Preparation: Harvest oocytes from female Xenopus laevis frogs. Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).

-

cRNA Injection: Inject oocytes with cRNA encoding the desired iGluR subunits. Incubate the oocytes for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.

-

Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping, one for current recording).

-

Clamp the oocyte membrane potential at a holding potential (e.g., -80 mV).

-

Apply the iGluR agonist (e.g., glutamate, AMPA, NMDA) to elicit a current response.

-

Co-apply the agonist with varying concentrations of PhTX-343 to determine its inhibitory effect.

-

Wash out the toxin and agonist between applications.

-

-

Data Analysis: Measure the peak current amplitude in the presence and absence of PhTX-343. Plot the concentration-response curve to calculate the IC50 value.

TEVC Experimental Workflow

Caption: Workflow for assessing PhTX-343 activity using TEVC.

Whole-Cell Patch-Clamp Recording

This technique allows for the recording of ionic currents from a single cell, providing high-resolution data on channel kinetics.

Methodology:

-

Cell Culture: Culture cells expressing the iGluR of interest (e.g., HEK293 cells transfected with iGluR subunits or primary neurons).

-

Patch-Clamp Setup:

-

Place a coverslip with adherent cells in a recording chamber on an inverted microscope.

-

Perfuse the chamber with an extracellular solution.

-

Use a micromanipulator to approach a cell with a glass micropipette filled with an intracellular solution.

-

Apply gentle suction to form a high-resistance seal ("giga-seal") between the pipette tip and the cell membrane.

-

Apply a brief pulse of suction to rupture the cell membrane, establishing the whole-cell configuration.

-

-

Recording and Drug Application:

-

Clamp the cell at a desired holding potential.

-

Use a fast perfusion system to apply the agonist and PhTX-343.

-

Record the resulting currents. To study use-dependence, apply PhTX-343 in the presence of repeated agonist applications. To study voltage-dependence, record currents at various holding potentials.

-

-

Data Analysis: Analyze the current amplitude, and the kinetics of block onset and recovery.

Radioligand Binding Assay (Competition Assay)

While challenging for PhTX-343 at iGluRs, this method can be used to investigate its interaction with polyamine binding sites.

Methodology:

-

Membrane Preparation: Prepare synaptic membranes from brain tissue (e.g., rat brain cortex) through homogenization and centrifugation.

-

Assay Incubation:

-

In a series of tubes, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [125I2]PhTX-343-lysine), and increasing concentrations of unlabeled PhTX-343 (or other competing ligands).

-

Incubate the mixture to allow binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) to separate the membrane-bound radioligand from the free radioligand. Note: Centrifugal assays may be necessary to overcome high non-specific filter binding.[9]

-

Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the concentration of the unlabeled ligand.

-

Fit the data to a one-site or two-site competition model to determine the IC50, which can then be used to calculate the Ki value.

-

Structure-Activity Relationships

The structure of PhTX-343 has been systematically modified to probe the requirements for its activity at iGluRs. Key findings from structure-activity relationship (SAR) studies include:

-

Polyamine Chain: The length and charge of the polyamine tail are critical for potency. Analogues with shortened polyamine chains are generally less potent.[10] The secondary amino groups are important for activity at non-NMDA receptors.[8]

-

Aromatic Headgroup: Modifications to the tyrosyl and butyryl moieties can influence potency and selectivity. Increasing the hydrophobicity of the aromatic region can enhance activity.[4]

-

Terminal Amino Group: The terminal amino group plays a more critical role for inhibition of nAChRs than NMDA receptors.[11]

These SAR studies have led to the development of analogues with altered selectivity profiles, such as PhTX-83, which is a more potent AMPA receptor antagonist than PhTX-343.[7]

Logical Relationship of PhTX-343 SAR

Caption: Key structural features of PhTX-343 determining its activity.

Conclusion

Philanthotoxin 343 is a valuable pharmacological tool for the study of ionotropic glutamate receptors. Its well-characterized mechanism as a non-competitive, voltage- and use-dependent open-channel blocker provides a unique means of modulating iGluR activity. The quantitative data and experimental protocols presented in this guide offer a foundation for researchers to effectively utilize PhTX-343 in their investigations. Further exploration of its structure-activity relationships holds the potential for the development of novel, highly selective iGluR antagonists with significant therapeutic promise for a range of neurological disorders.

References

- 1. Frontiers | Neuroprotection Against NMDA-Induced Retinal Damage by Philanthotoxin-343 Involves Reduced Nitrosative Stress [frontiersin.org]

- 2. Philanthotoxin-343 attenuates retinal and optic nerve injury, and protects visual function in rats with N-methyl-D-aspartate-induced excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An analysis of philanthotoxin block for recombinant rat GluR6(Q) glutamate receptor channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships of analogues of the wasp toxin philanthotoxin: non-competitive antagonists of quisqualate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potent and voltage-dependent block by philanthotoxin-343 of neuronal nicotinic receptor/channels in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Effects of Structural Alterations in the Polyamine and Amino Acid Moieties of Philanthotoxins on Nicotinic Acetylcholine Receptor Inhibition in the Locust, Schistocerca gregaria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modification of the philanthotoxin-343 polyamine moiety results in different structure-activity profiles at muscle nicotinic ACh, NMDA and AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and binding of [125I2]philanthotoxin-343, [125I2]philanthotoxin-343-lysine, and [125I2]philanthotoxin-343-arginine to rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-activity relationship of philanthotoxins--II. Effects on the glutamate gated ion channels of the locust muscle fibre membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-activity relationships of philanthotoxin analogs and polyamines on N-methyl-D-aspartate and nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroprotective Potential of Philanthotoxin 343: An In-depth Technical Guide to Early Neurotoxicity Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Philanthotoxin 343 (PhTX-343) is a synthetic analogue of philanthotoxin-433, a polyamine-containing toxin originally isolated from the venom of the Egyptian digger wasp, Philanthus triangulum. Early research into its neurotoxic properties has revealed a fascinating dual role: while potently paralyzing its insect prey, PhTX-343 and its analogues have demonstrated significant neuroprotective effects in vertebrate models of excitotoxicity. This technical guide provides a comprehensive overview of the foundational studies on PhTX-343 neurotoxicity, with a focus on its mechanism of action, quantitative effects, and the detailed experimental protocols used in this early research.

Core Mechanism of Action: A Non-Competitive Antagonist

Philanthotoxins, including PhTX-343, exert their effects primarily by acting as non-competitive antagonists of ionotropic glutamate (B1630785) receptors (iGluRs) and nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] This non-competitive inhibition is use- and voltage-dependent, suggesting that the toxin blocks the ion channel when it is in its open state. The unique structure of PhTX-343, featuring a hydrophobic head and a hydrophilic polyamine tail, allows it to physically occlude the channel pore, thereby preventing ion influx and subsequent neuronal depolarization.

The primary targets of PhTX-343's neuroprotective action in the context of excitotoxicity are the N-methyl-D-aspartate receptors (NMDARs).[1][2] Overactivation of NMDARs by the neurotransmitter glutamate leads to excessive calcium (Ca2+) influx, triggering a cascade of intracellular events that culminate in neuronal damage and death—a process known as excitotoxicity. By blocking the NMDAR channel, PhTX-343 effectively mitigates this downstream neurotoxic cascade.

Quantitative Data from Early Neuroprotection Studies

The neuroprotective efficacy of PhTX-343 has been quantified in several key preclinical studies, primarily utilizing a rat model of NMDA-induced retinal injury. The following tables summarize the significant quantitative findings from this research.

Table 1: Effects of PhTX-343 on Retinal Morphology in NMDA-Induced Injury Model

| Parameter | Control (PBS) | NMDA (160 nM) | PhTX-343 (160 nM) + NMDA | Fold Change (PhTX-343 vs. NMDA) | Reference |

| Number of Retinal Cell Nuclei / 100 µm² of GCL | Not Reported | Significantly lower than control | Significantly higher than NMDA | 1.7-fold increase | [3] |

| Number of Retinal Cell Nuclei / 100 µm length of GCL | Not Reported | Markedly lower than control | Significantly higher than NMDA | 2.9-fold increase | [3] |

| Fractional Ganglion Cell Layer (GCL) Thickness within Inner Retina (IR) | Not Reported | Significantly thinner than control | Significantly thicker than NMDA | 1.28-fold increase | [4][5] |

GCL: Ganglion Cell Layer; IR: Inner Retina; NMDA: N-methyl-D-aspartate; PBS: Phosphate-Buffered Saline; PhTX-343: Philanthotoxin 343.

Table 2: Effect of PhTX-343 on a Biomarker of Nitrosative Stress

| Parameter | Control (PBS) | NMDA (160 nM) | PhTX-343 (160 nM) + NMDA | Fold Change (PhTX-343 vs. NMDA) | Reference |

| Retinal 3-Nitrotyrosine (3-NT) Levels | Not Reported | Significantly higher than control | Significantly lower than NMDA | 1.74-fold decrease | [4][5] |

3-NT is a marker of protein damage by peroxynitrite, a reactive nitrogen species indicative of nitrosative stress.

Table 3: Inhibitory Concentration (IC50) of PhTX-343 on Nicotinic Acetylcholine Receptors

| Receptor Type | IC50 (at -100 mV) | Cell Line | Reference |

| Human Muscle nAChR | 17 µM | TE671 | [2] |

| Rat Neuronal nAChR | 16.6 µM | Xenopus Oocytes | [6] |

Experimental Protocols: A Detailed Methodological Overview

The following sections provide detailed protocols for the key experiments cited in the early studies of PhTX-343 neurotoxicity.

NMDA-Induced Retinal Injury in a Rat Model

This in vivo model is crucial for studying excitotoxicity and the neuroprotective effects of compounds like PhTX-343.

-

Animal Model: Male Sprague-Dawley or albino Lewis rats are commonly used.[7][8][9]

-

Anesthesia: An intraperitoneal injection of a ketamine (e.g., 80 mg/kg) and xylazine (B1663881) (e.g., 12 mg/kg) mixture is administered.[8][9]

-

Intravitreal Injections:

-

Pupils are dilated using a topical mydriatic agent (e.g., 1% tropicamide).

-

Using a Hamilton syringe with a fine-gauge needle, a small volume (typically 2-5 µL) of the test substance is injected into the vitreous humor of both eyes.

-

NMDA Group: Receives an intravitreal injection of NMDA (e.g., 160 nM or 80-320 nmol) dissolved in sterile phosphate-buffered saline (PBS).[3][4][5][8][9]

-

PhTX-343 Treatment Group: Receives an intravitreal injection of PhTX-343 (e.g., 160 nM) 24 hours prior to the NMDA injection.[3][4][5][9]

-

Control Group: Receives an intravitreal injection of the vehicle (PBS).[3][4][5][9]

-

-

Post-Injection Monitoring: Animals are allowed to recover and are monitored for a set period (e.g., 7 days) before tissue collection.[4][5]

Histological Analysis of Retinal Morphology

This protocol is used to visualize and quantify the structural changes in the retina following experimental treatments.

-

Tissue Preparation:

-

Rats are euthanized, and the eyes are enucleated.

-

The eyes are fixed in a suitable fixative (e.g., 4% paraformaldehyde or Davidson's solution).

-

The fixed tissues are processed, embedded in paraffin, and sectioned.

-

-

Hematoxylin (B73222) and Eosin (B541160) (H&E) Staining:

-

Retinal sections are deparaffinized and rehydrated.

-

Sections are stained with hematoxylin (stains cell nuclei blue/purple) and eosin (stains cytoplasm and extracellular matrix pink).

-

Stained sections are dehydrated and mounted for microscopic examination.

-

-

Quantification of Retinal Layers:

-

Images of the stained retinal sections are captured using a light microscope.

-

Image analysis software is used to measure the thickness of the ganglion cell layer (GCL) and the inner retina (IR).

-

The number of cell nuclei within a defined area (e.g., per 100 µm² or per 100 µm length) of the GCL is counted.[3]

-

Quantification of 3-Nitrotyrosine (3-NT) by ELISA

This assay measures the levels of 3-NT, a biomarker for nitrosative stress, in retinal tissue.

-

Sample Preparation:

-

Retinal tissue is homogenized in a suitable lysis buffer.

-

The homogenate is centrifuged, and the supernatant (protein lysate) is collected.

-

The total protein concentration of the lysate is determined using a standard protein assay (e.g., BCA assay).

-

-

ELISA Protocol (Competitive ELISA):

-

A microplate pre-coated with a 3-NT antibody is used.

-

Standards (known concentrations of 3-NT) and retinal protein samples are added to the wells.

-

A biotinylated anti-3-NT antibody is added to each well. This antibody will compete with the 3-NT in the sample for binding to the coated antibody.

-

The plate is incubated and then washed to remove unbound reagents.

-

Streptavidin-HRP (Horseradish Peroxidase) conjugate is added, which binds to the biotinylated antibody.

-

After another incubation and wash step, a substrate solution (e.g., TMB) is added, which reacts with the HRP to produce a color change.

-

The intensity of the color is measured using a microplate reader. The color intensity is inversely proportional to the amount of 3-NT in the sample.

-

A standard curve is generated from the readings of the standards, and the concentration of 3-NT in the samples is calculated.[10][11]

-

Electrophysiological Recordings

Electrophysiology techniques are essential for characterizing the direct effects of PhTX-343 on ion channel function. While specific detailed protocols for PhTX-343 from the earliest studies are not extensively available, the following represents a general methodology based on standard practices for studying ion channel modulators.

-

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes: This technique is ideal for studying cloned ion channels expressed in a heterologous system.

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the ion channel of interest (e.g., specific nAChR or iGluR subunits). The oocytes are then incubated for several days to allow for protein expression.

-

Recording Setup: The oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage recording and one for current injection.

-

Voltage Clamping: The membrane potential is held at a specific voltage (e.g., -60 mV).

-

Drug Application: The oocyte is perfused with a solution containing an agonist (e.g., acetylcholine for nAChRs or glutamate for iGluRs) to elicit an ionic current. PhTX-343 is then co-applied with the agonist to observe its inhibitory effect on the current.

-

Data Analysis: The reduction in current amplitude in the presence of PhTX-343 is measured at various concentrations to determine the IC50 value. The voltage dependence of the block can be assessed by applying voltage steps and measuring the current inhibition at different membrane potentials.[12][13]

-

Visualizations of Key Pathways and Workflows

Signaling Pathway of NMDA-Induced Excitotoxicity and PhTX-343 Intervention

Caption: PhTX-343 neuroprotection via NMDA receptor antagonism.

Experimental Workflow for Assessing PhTX-343 Neuroprotection in a Rat Model

References

- 1. Inhibition of nicotinic acetylcholine receptor by philanthotoxin-343: kinetic investigations in the microsecond time region using a laser-pulse photolysis technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Contrasting actions of philanthotoxin-343 and philanthotoxin-(12) on human muscle nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 4. Neuroprotection Against NMDA-Induced Retinal Damage by Philanthotoxin-343 Involves Reduced Nitrosative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroprotection Against NMDA-Induced Retinal Damage by Philanthotoxin-343 Involves Reduced Nitrosative Stress [oarep.usim.edu.my]

- 6. researchgate.net [researchgate.net]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. Dose-dependent effects of NMDA on retinal and optic nerve morphology in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Philanthotoxin-343 attenuates retinal and optic nerve injury, and protects visual function in rats with N-methyl-D-aspartate-induced excitotoxicity | PLOS One [journals.plos.org]

- 10. abcam.com [abcam.com]

- 11. 3-NT(3-Nitrotyrosine) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 12. Voltage clamp recordings from Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

Philanthotoxin 343 vs. Philanthotoxin 433: A Comparative Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of Philanthotoxin 343 (PhTX-343) and Philanthotoxin 433 (PhTX-433), two potent polyamine toxins known for their inhibitory activity on excitatory ligand-gated ion channels. This document summarizes their chemical structures, mechanisms of action, and pharmacological activities, with a focus on quantitative data and detailed experimental methodologies.

Introduction

Philanthotoxins are components of the venom of the Egyptian solitary wasp, Philanthus triangulum.[1] The naturally occurring δ-philanthotoxin, also known as PhTX-433, is the most active of these toxins.[1] Both PhTX-433 and its synthetic analogue, PhTX-343, are non-selective, non-competitive antagonists of ionotropic glutamate (B1630785) receptors (iGluRs) and nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2][3][4] Their ability to block these receptors, which are crucial for synaptic transmission, results in the paralysis of the wasp's prey.[1] The modular structure of philanthotoxins, consisting of a hydrophobic head, a central amino acid residue, and a hydrophilic polyamine tail, allows for the synthesis of numerous analogues with varying selectivity and potency, making them valuable tools in neuropharmacology and drug discovery.[1][2][3]

Chemical Structures

The primary difference between PhTX-433 and PhTX-343 lies in the arrangement of the polyamine tail. PhTX-433 contains a thermospermine (B1218049) moiety, while PhTX-343 has a spermine (B22157) moiety. This structural variation is explicitly shown in the number designations, which represent the number of methylene (B1212753) groups between the nitrogen atoms in the polyamine chain.

References

- 1. columbia.edu [columbia.edu]

- 2. researchgate.net [researchgate.net]

- 3. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 4. Design and synthesis of labeled analogs of PhTX-56, a potent and selective AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Philanthotoxin 343: A Technical Guide to its Binding Sites on Nicotinic Acetylcholine Receptors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding sites of Philanthotoxin 343 (PhTX-343) on nicotinic acetylcholine (B1216132) receptors (nAChRs). PhTX-343, a synthetic analog of the naturally occurring philanthotoxin-433 from the venom of the digger wasp, is a potent non-competitive inhibitor of nAChRs with significant subtype selectivity. Understanding its mechanism of action and binding sites is crucial for its use as a pharmacological tool and for the development of novel therapeutics targeting nAChRs.

Quantitative Data Summary

The inhibitory effects of PhTX-343 on various nAChR subtypes have been quantified using electrophysiological techniques. The half-maximal inhibitory concentration (IC50) values demonstrate the subtype-selective nature of PhTX-343 antagonism.

| nAChR Subtype | Expression System | IC50 (µM) | Holding Potential (mV) | Reference |

| Neuronal | ||||

| α3β4 | Xenopus oocytes | 0.012 | -80 | [1][2][3] |

| α3β4 | Xenopus oocytes | 0.0077 | -100 | [4] |

| α4β2 | Xenopus oocytes | 0.312 | -80 | [1] |

| α4β2 | Xenopus oocytes | 0.080 | -100 | [4] |

| α4β4 | Xenopus oocytes | 0.06 | -80 | [1] |

| α3β2 | Xenopus oocytes | 1.37 | -80 | [1] |

| α7 | Xenopus oocytes | 5.06 | -80 | [1] |

| Muscle | ||||

| α1β1γδ (embryonic) | Xenopus oocytes | 11.9 | -80 | [1] |

| Human muscle | TE671 cells | 17 | -100 | [5][6] |

| Insect | ||||

| Locust neuronal | Cultured locust neurons | 0.80 | -75 | [7] |

Mechanism of Action and Binding Sites

PhTX-343 primarily acts as an open-channel blocker of nAChRs.[1][7] Its binding is voltage-dependent , with inhibition being more pronounced at negative membrane potentials.[1][5][6] This characteristic is consistent with the toxin binding within the ion channel pore, where the electric field influences its interaction.

The primary binding site for PhTX-343 is located within the M2 transmembrane domain , which lines the ion channel pore of the nAChR.[1] The polyamine tail of PhTX-343 is thought to extend into the pore, physically occluding the channel and preventing ion flow. The aromatic head group of the toxin likely interacts with shallower regions of the pore.[1]

Studies suggest the existence of at least two distinct binding sites for philanthotoxins: one located deep within the pore responsible for the voltage-dependent block, and another near the extracellular entrance that may be involved in enhancing receptor desensitization.[5][6]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of PhTX-343 with nAChRs.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is widely used to study the function of ion channels, including nAChRs, expressed in Xenopus oocytes.

1. Oocyte Preparation:

-

Harvest oocytes from adult female Xenopus laevis.

-

Defolliculate the oocytes by incubation in a collagenase solution.

-

Inject oocytes with cRNA encoding the desired nAChR subunits.

-

Incubate the injected oocytes for 2-7 days to allow for receptor expression.

2. Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a saline solution (e.g., ND96).

-

Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage recording and one for current injection.

-

Clamp the membrane potential at a holding potential, typically between -80 mV and -100 mV.

-

Apply acetylcholine (ACh) to activate the nAChRs and elicit an inward current.

-

To determine the IC50 of PhTX-343, co-apply varying concentrations of the toxin with a fixed concentration of ACh.

-

Record the peak and steady-state currents in the presence and absence of the toxin.

-

Analyze the data to determine the concentration-dependent inhibition and calculate the IC50 value.

Whole-Cell Patch Clamp Recording in TE671 Cells

This technique allows for the recording of ionic currents from the entire cell membrane of cultured cells, such as the human muscle-like TE671 cell line which endogenously expresses adult muscle-type nAChRs.

1. Cell Culture:

-

Culture TE671 cells in appropriate media and conditions until they reach a suitable confluency for recording.

2. Pipette Preparation:

-

Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller.

-

Fire-polish the pipette tips to a resistance of 2-5 MΩ.

-

Fill the pipettes with an internal solution containing appropriate ions and buffers.

3. Recording:

-

Position a patch pipette near a target cell using a micromanipulator.

-

Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.

-

Clamp the cell at a desired holding potential (e.g., -100 mV).

-

Perfuse the cell with an external solution containing ACh to elicit nAChR currents.

-

Co-perfuse with different concentrations of PhTX-343 and ACh to measure the inhibitory effect.

-

Record and analyze the currents as described for the TEVC technique.

Site-Directed Mutagenesis

This method is used to identify specific amino acid residues within the nAChR that are critical for PhTX-343 binding.

1. Mutagenesis:

-

Introduce point mutations into the cDNA encoding the nAChR subunit of interest, typically within the M2 domain. This is often done using a PCR-based method with primers containing the desired mutation.

-

Sequence the mutated cDNA to confirm the presence of the intended mutation and the absence of any other mutations.

2. Expression and Functional Analysis:

-

Express the mutated nAChRs in Xenopus oocytes or a suitable cell line.

-

Perform electrophysiological recordings (TEVC or patch clamp) to assess the inhibitory potency of PhTX-343 on the mutant receptors.

-

A significant change in the IC50 value for the mutant receptor compared to the wild-type receptor indicates that the mutated residue is important for PhTX-343 binding. For instance, mutating a key residue in the β4 subunit to its equivalent in the less sensitive β2 subunit can decrease the potency of PhTX-343.[1]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways affected by nAChR activation and the general workflow of the experimental techniques described.

Caption: nAChR signaling and PhTX-343 inhibition.

Caption: Two-Electrode Voltage Clamp workflow.

Caption: Whole-Cell Patch Clamp workflow.

Conclusion

Philanthotoxin 343 is a valuable pharmacological tool for studying nicotinic acetylcholine receptors due to its potent, voltage-dependent, and subtype-selective inhibitory properties. Its primary binding site within the ion channel pore makes it a classic example of an open-channel blocker. The detailed experimental protocols and understanding of its interaction at the molecular level, as outlined in this guide, are essential for researchers and drug development professionals aiming to modulate nAChR function for therapeutic purposes. Further investigation into the specific residues governing its subtype selectivity will continue to refine our understanding of nAChR pharmacology and aid in the design of more targeted and effective drugs.

References

- 1. Labeling studies of photolabile philanthotoxins with nicotinic acetylcholine receptors: mode of interaction between toxin and receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. columbia.edu [columbia.edu]

- 3. Philanthotoxin-343 attenuates retinal and optic nerve injury, and protects visual function in rats with N-methyl-D-aspartate-induced excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nicotine activates cell-signaling pathways through muscle-type and neuronal nicotinic acetylcholine receptors in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Effects of Structural Alterations in the Polyamine and Amino Acid Moieties of Philanthotoxins on Nicotinic Acetylcholine Receptor Inhibition in the Locust, Schistocerca gregaria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solid phase synthesis and biological evaluation of enantiomerically pure wasp toxin analogues PhTX-343 and PhTX-12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Unraveling the Intricacies of Philanthotoxin-343: A Technical Guide to its Non-Competitive Antagonism

For Immediate Release

This technical guide provides a comprehensive overview of the non-competitive antagonism of Philanthotoxin-343 (PhTX-343), a synthetic analog of the naturally occurring wasp toxin Philanthotoxin-433. This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of ion channel modulation.

Executive Summary

Philanthotoxin-343 is a potent, non-competitive antagonist of ionotropic receptors, primarily targeting nicotinic acetylcholine (B1216132) receptors (nAChRs) and N-methyl-D-aspartate receptors (NMDARs). Its mechanism of action is characterized by a voltage-dependent and use-dependent open-channel block. This means that PhTX-343 enters and occludes the ion channel pore only when the channel is in its open state, a process that is facilitated by membrane hyperpolarization. This unique mode of antagonism makes PhTX-343 a valuable tool for studying the structure and function of ligand-gated ion channels and a potential lead compound for the development of novel therapeutics targeting neurological disorders associated with ion channel dysfunction.

Mechanism of Non-Competitive Antagonism

The non-competitive nature of PhTX-343 antagonism stems from its ability to block ion flow without competing with the endogenous agonist for its binding site on the receptor. Instead, the positively charged polyamine tail of PhTX-343 is drawn into the negatively charged environment of the open ion channel pore. Once inside, the bulkier aromatic head of the toxin physically obstructs the channel, preventing the passage of ions and thereby inhibiting receptor function.

The key characteristics of PhTX-343 antagonism are:

-

Open-Channel Block: PhTX-343 requires the receptor's ion channel to be open to gain access to its binding site within the pore. This is evidenced by the use-dependent nature of the block, where repeated or prolonged activation of the receptor by an agonist increases the inhibitory effect of the toxin.

-

Voltage-Dependence: The inhibitory potency of PhTX-343 is strongly influenced by the transmembrane potential. Hyperpolarization (more negative intracellular potential) enhances the block, as the electrical gradient facilitates the entry of the positively charged PhTX-343 molecule into the channel pore. Conversely, depolarization can relieve the block.[1][2]

-

Subunit Selectivity: The potency of PhTX-343 varies significantly depending on the subunit composition of the target receptor, indicating that specific amino acid residues within the channel pore contribute to the binding affinity of the toxin.

Quantitative Data on PhTX-343 Antagonism

The inhibitory potency of PhTX-343 is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the toxin required to inhibit 50% of the receptor's response. The following tables summarize the IC50 values of PhTX-343 for various nAChR and iGluR subtypes.

Table 1: Inhibitory Potency (IC50) of PhTX-343 on Nicotinic Acetylcholine Receptor (nAChR) Subtypes

| Receptor Subtype | Expression System | Agonist | Holding Potential (mV) | IC50 (µM) | Reference |

| Neuronal nAChR | PC12 cells | 100 µM ACh | -60 | ~0.1-1 | [1] |

| Human muscle nAChR | TE671 cells | ACh | -100 | 17 | [3] |

| α3β4 nAChR | Xenopus oocytes | ACh | -80 | 0.012 | [4][5] |

| α4β4 nAChR | Xenopus oocytes | ACh | -80 | 0.06 | [4] |

| α4β2 nAChR | Xenopus oocytes | ACh | -80 | 0.312 | [4] |

| α3β2 nAChR | Xenopus oocytes | ACh | -80 | 1.368 | [4] |

| α7 nAChR | Xenopus oocytes | ACh | -80 | 5.064 | [4] |

| α1β1γδ (embryonic muscle) | Xenopus oocytes | ACh | -80 | 11.9 | [4] |

| Locust nAChR | Locust mushroom body neurons | ACh | -75 | 0.80 | [6] |

Table 2: Inhibitory Potency (IC50) of PhTX-343 on Ionotropic Glutamate (B1630785) Receptor (iGluR) Subtypes

| Receptor Subtype | Expression System | Agonist | Holding Potential (mV) | IC50 (µM) | Reference |

| NMDA Receptor | Xenopus oocytes (rat brain RNA) | NMDA | -80 | 2.01 | [3][6] |

| AMPA Receptor | Xenopus oocytes (rat brain RNA) | AMPA | -80 | 0.46 | [3][6] |

| GluR6(Q) (Kainate Receptor) | HEK 293 cells | Glutamate | -40 | 0.069 | [7] |

| GluR6(Q) (Kainate Receptor) | HEK 293 cells | Glutamate | +40 | 19.6 | [7] |

Experimental Protocols

The investigation of PhTX-343's antagonistic properties relies heavily on electrophysiological techniques that allow for the precise measurement of ion channel activity. The two primary methods employed are the two-electrode voltage clamp (TEVC) for studies using Xenopus oocytes and the patch-clamp technique for recordings from cultured cells.

Two-Electrode Voltage Clamp (TEVC) Recording in Xenopus Oocytes

This technique is ideal for studying the pharmacology of ion channels expressed exogenously in large, robust cells like Xenopus oocytes.

Methodology:

-

Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and defolliculated.

-

cRNA Injection: Oocytes are injected with cRNA encoding the specific ion channel subunits of interest. Injected oocytes are then incubated for 2-3 days to allow for protein expression.[8]

-

Electrode Preparation: Two microelectrodes are pulled from borosilicate glass capillaries and filled with a high-concentration salt solution (e.g., 3 M KCl). The electrode resistances are typically in the range of 0.5-1.5 MΩ.[8]

-

Oocyte Impalement: The oocyte is placed in a recording chamber continuously perfused with a saline solution. The two microelectrodes are carefully inserted into the oocyte. One electrode measures the membrane potential (voltage electrode), while the other injects current (current electrode).[1][8]

-

Voltage Clamping: The membrane potential is held at a specific value (holding potential) by a feedback amplifier. The amplifier injects the necessary current to counteract any changes in membrane potential caused by ion flow through the channels.

-

Data Acquisition: The current injected by the amplifier, which is equal and opposite to the current flowing across the oocyte membrane, is recorded. Agonists and antagonists (like PhTX-343) are applied via the perfusion system, and the resulting changes in current are measured.

Whole-Cell Patch-Clamp Recording

This technique allows for the recording of currents from the entire cell membrane of smaller cells, such as neurons or cultured cell lines.

Methodology:

-

Cell Preparation: Cells are cultured on coverslips and placed in a recording chamber on the stage of a microscope.

-

Pipette Fabrication: A glass micropipette with a tip diameter of ~1 µm is fabricated using a micropipette puller. The pipette is filled with an internal solution that mimics the intracellular ionic environment.

-

Gigaohm Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (>1 GΩ) between the pipette tip and the membrane. This electrically isolates the patch of membrane under the pipette.

-

Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the membrane patch, establishing electrical and diffusional access to the cell's interior.

-

Voltage Clamping: The amplifier, connected to the pipette, clamps the voltage of the entire cell membrane at a desired holding potential.

-

Data Recording: Currents flowing across the cell membrane in response to agonist and antagonist application are recorded.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Caption: Mechanism of PhTX-343 non-competitive antagonism.

Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC).

Caption: Experimental workflow for Whole-Cell Patch-Clamp recording.

Conclusion

Philanthotoxin-343 serves as a quintessential example of a non-competitive, open-channel blocker. Its well-defined mechanism of action, characterized by voltage and use dependency, has made it an indispensable pharmacological tool. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers aiming to utilize PhTX-343 in their studies of ion channel physiology and pharmacology. Further investigation into the structural determinants of PhTX-343's interaction with different receptor subtypes will undoubtedly pave the way for the design of more selective and potent ion channel modulators with significant therapeutic potential.

References

- 1. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 2. Potent and voltage-dependent block by philanthotoxin-343 of neuronal nicotinic receptor/channels in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modification of the philanthotoxin-343 polyamine moiety results in different structure-activity profiles at muscle nicotinic ACh, NMDA and AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. An analysis of philanthotoxin block for recombinant rat GluR6(Q) glutamate receptor channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]